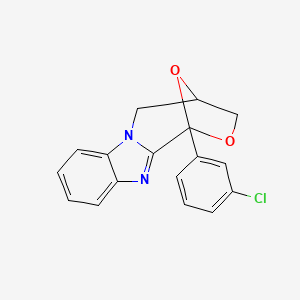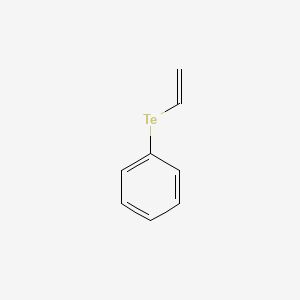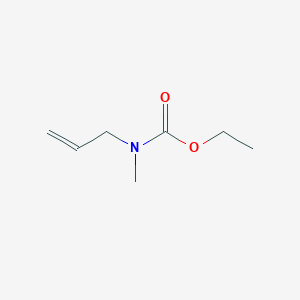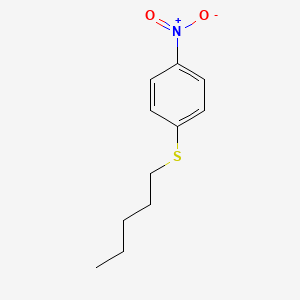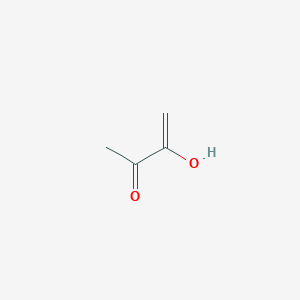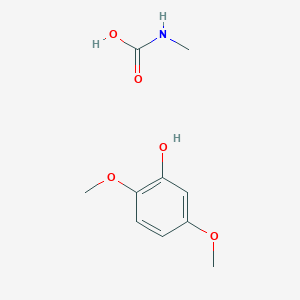
2,5-Dimethoxyphenol;methylcarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxyphenol;methylcarbamic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 5 positions and a methylcarbamic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyphenol;methylcarbamic acid typically involves multiple steps:
Formylation of 1,4-Dimethoxybenzene: This step involves reacting 1,4-dimethoxybenzene with a formylation reagent to obtain 2,5-dimethoxybenzaldehyde.
Reduction to 2,5-Dimethoxybenzyl Alcohol: The 2,5-dimethoxybenzaldehyde is then reduced using a reducing agent such as sodium borohydride to produce 2,5-dimethoxybenzyl alcohol.
Bromination: The 2,5-dimethoxybenzyl alcohol is brominated to form 2-bromomethyl-1,4-dimethoxybenzene.
Carboxylation: Finally, the brominated compound is reacted with magnesium or butyl lithium and carbon dioxide to yield 2,5-dimethoxyphenylacetic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2,5-Dimethoxyphenol;methylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its corresponding alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenols depending on the substituent introduced.
科学研究应用
2,5-Dimethoxyphenol;methylcarbamic acid has several applications in scientific research:
作用机制
The mechanism of action of 2,5-Dimethoxyphenol;methylcarbamic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling
相似化合物的比较
Similar Compounds
2,5-Dimethylphenacyl carbamate: Similar in structure but with methyl groups instead of methoxy groups.
2,5-Dimethoxybenzaldehyde: Lacks the carbamic acid group but shares the methoxy substitutions.
属性
CAS 编号 |
75912-06-0 |
|---|---|
分子式 |
C10H15NO5 |
分子量 |
229.23 g/mol |
IUPAC 名称 |
2,5-dimethoxyphenol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O3.C2H5NO2/c1-10-6-3-4-8(11-2)7(9)5-6;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5) |
InChI 键 |
DLYJLNBOXIPSPW-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)O.COC1=CC(=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


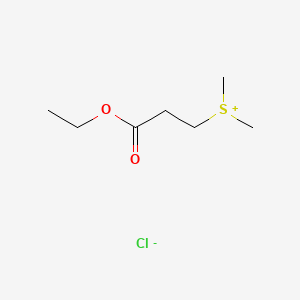
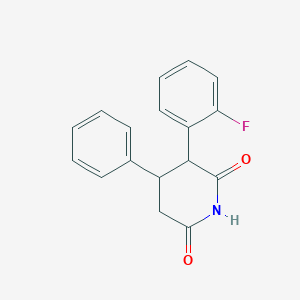
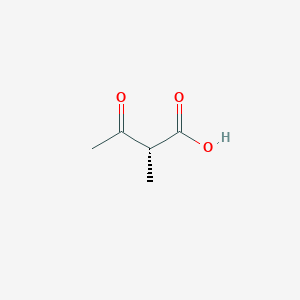
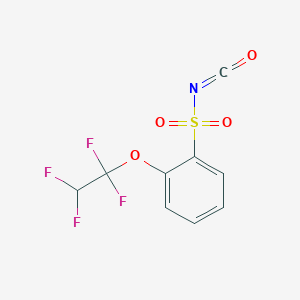
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
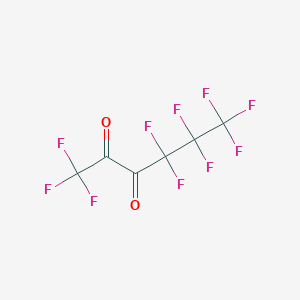
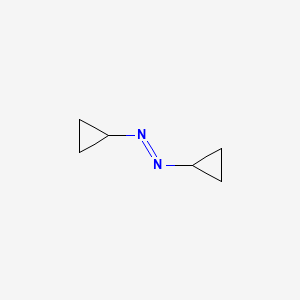

![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
